molecular formula C17H10ClN3OS2 B12118793 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12118793
M. Wt: 371.9 g/mol
InChI Key: BFEOQBMAFJSDLQ-UHFFFAOYSA-N
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Description

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetically designed rhodanine-benzimidazole hybrid compound that has been identified as a potent and selective inhibitor of histone deacetylases (HDACs), a class of enzymes critical for epigenetic regulation. Its primary research value lies in its application as a chemical probe for investigating the role of HDACs, particularly Class I HDACs, in oncogenesis and cancer cell proliferation . Studies have demonstrated that this compound exhibits significant anti-proliferative activity against various human cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism of action is characterized by its ability to chelate the catalytic zinc ion within the active site of HDAC enzymes, leading to an accumulation of hyperacetylated histone proteins. This alteration in the epigenome modulates gene expression patterns, ultimately suppressing tumor growth. The incorporation of the 2-chlorophenyl moiety and the thioxothiazolidinone core is central to its binding affinity and inhibitory potency. Consequently, this molecule serves as a valuable tool for researchers in chemical biology and oncology for exploring HDAC-related pathways, validating new epigenetic targets, and serving as a lead structure for the development of novel anti-neoplastic therapeutics.

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10ClN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H

InChI Key

BFEOQBMAFJSDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole: Starting from o-phenylenediamine and formic acid.

    Formation of Thiazolidinone Ring: Using a reaction between a thiourea derivative and a halogenated ketone.

    Coupling Reactions: Combining the benzimidazole and thiazolidinone intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thioxo group.

    Reduction: Reduction reactions could target the benzimidazole or thiazolidinone rings.

    Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a potential catalyst or ligand in various organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology and Medicine

    Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.

    Anticancer Research: The compound could be explored for its potential to inhibit cancer cell growth.

Industry

    Pharmaceuticals: Potential use in drug development due to its complex structure and biological activity.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Benzodioxol and Benzofuran Derivatives (e.g., 3l, 3i): Exhibit high melting points (>260°C), suggesting enhanced crystallinity and stability due to rigid fused-ring systems .
  • Electron-Withdrawing Groups (e.g., nitro in 11b): May improve reactivity but require further biological evaluation .
  • Halogenated Analogs (e.g., 2-chlorophenyl in target compound vs. 4-bromophenyl in ): Chlorine’s smaller size may allow tighter receptor binding compared to bromine.

Comparison with Other Methods :

  • Microwave Synthesis : Used for analogs like 5c–5f (80–94% yields), offering faster reaction times and higher purity compared to conventional heating .
  • Conventional Multi-Step Synthesis : Lower yields (e.g., 70% for 3i) but applicable to thermally sensitive intermediates .

Computational and Crystallographic Insights

  • DFT Calculations : Used to optimize geometries and predict electronic properties (e.g., charge distribution in nitrobenzylidene derivatives) .
  • Crystallography : Tools like ORTEP-3 and WinGX enable visualization of Z/E configurations and hydrogen-bonding patterns critical for activity .

Biological Activity

The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H11ClN4O2S2C_{18}H_{11}ClN_{4}O_{2}S_{2}. Its structure features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the benzimidazole and chlorophenyl moieties contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound was evaluated against various bacterial strains and fungi:

  • Bacterial Strains : It exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values were reported in the range of 4.514.60mM4.51-4.60\,mM against Bacillus subtilis and similar efficacy against Candida albicans with MIC values around 3.924.01mM3.92-4.01\,mM .
  • Fungal Strains : The compound also showed promising antifungal activity, particularly against Aspergillus niger, with MIC values ranging from 4.014.23mM4.01-4.23\,mM.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has demonstrated:

  • Cytotoxic Effects : In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells by modulating key signaling pathways .
  • Mechanisms of Action : Research suggests that the compound may act by inhibiting specific enzymes involved in cancer cell metabolism and proliferation, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Key findings include:

  • Functional Groups : The presence of electron-withdrawing groups (like chloro) on the aromatic ring enhances antimicrobial activity. Conversely, alterations in the thiazolidinone core can significantly affect cytotoxicity against cancer cells .

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A comparative study evaluated multiple thiazolidinones against Staphylococcus aureus and reported that modifications in substituents led to variations in MIC values, emphasizing the importance of structural diversity .
  • Anticancer Evaluation : A recent investigation assessed a series of thiazolidinones for their cytotoxic effects on various cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than standard chemotherapeutics .

Q & A

Q. How can crystallography (e.g., SHELX) clarify structural ambiguities in analogs?

  • Single-crystal XRD : Resolve Z/E isomerism and confirm dihedral angles between benzimidazole and thiazolidinone planes. Refine structures using SHELXL .

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